
2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is a phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromomethyl-1,1’-biphenyl with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The phosphine ligands provide electronic and steric effects that enhance the reactivity and selectivity of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane
Uniqueness
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which provides additional rigidity and steric bulk compared to other similar compounds. This structural feature enhances its ability to form stable complexes with transition metals and improves its performance in catalytic applications.
Propiedades
Número CAS |
192866-64-1 |
|---|---|
Fórmula molecular |
C38H56P2 |
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[[2-[2-(dicyclohexylphosphanylmethyl)phenyl]phenyl]methyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h13-18,27-28,33-36H,1-12,19-26,29-30H2 |
Clave InChI |
ATNDPFNEEGYBRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4CCCCC4)C5CCCCC5)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


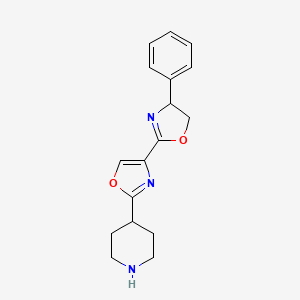

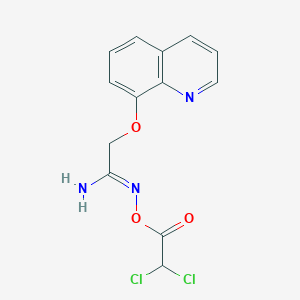
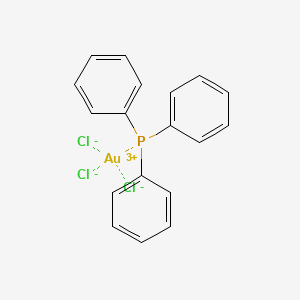
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
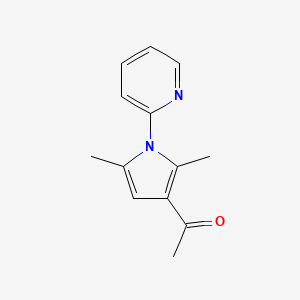
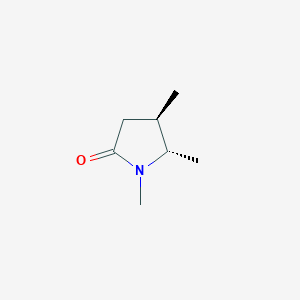
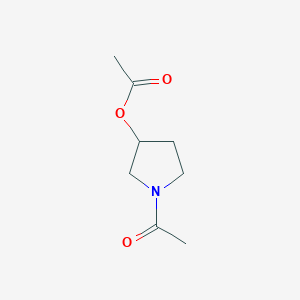
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
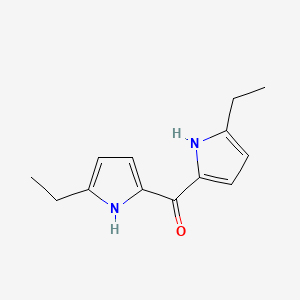
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
